4-(3-Phenylpyrrolidin-1-yl)piperidine
Description
4-(3-Phenylpyrrolidin-1-yl)piperidine is a bicyclic amine featuring a piperidine core fused with a pyrrolidine ring substituted at the 3-position with a phenyl group. The piperidine-pyrrolidine scaffold enhances conformational flexibility, which may improve binding affinity to biological targets .
Properties
Molecular Formula |
C15H22N2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
4-(3-phenylpyrrolidin-1-yl)piperidine |
InChI |
InChI=1S/C15H22N2/c1-2-4-13(5-3-1)14-8-11-17(12-14)15-6-9-16-10-7-15/h1-5,14-16H,6-12H2 |
InChI Key |
DMIAJSIFTOLYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CCC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpyrrolidin-1-yl)piperidine typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted amine with a suitable cyclic ketone can yield the desired product through a series of cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic hydrogenation are often employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylpyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives .
Scientific Research Applications
4-(3-Phenylpyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 4-(3-Phenylpyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
UK-78,282 (4-[Diphenylmethoxymethyl]-1-[3-(4-Methoxyphenyl)propyl]piperidine)
- Structure : Piperidine substituted with diphenylmethoxymethyl and a 3-(4-methoxyphenyl)propyl group.
- Activity : Potent blocker of the Kv1.3 voltage-gated potassium channel (IC₅₀ = 23 nM), relevant for autoimmune disease treatment .
- Comparison : Unlike 4-(3-phenylpyrrolidin-1-yl)piperidine, UK-78,282 lacks a pyrrolidine ring but shares the piperidine core. Its bulky diphenylmethoxymethyl group enhances hydrophobic interactions with channel proteins, whereas the phenylpyrrolidine moiety in the target compound may favor binding to GPCRs due to increased rigidity .
AT-076 (Opioid Pan Antagonist)
- Structure: Piperidine linked to a tetrahydroisoquinoline group.
- Activity: Nanomolar affinity for mu, delta, and kappa opioid receptors (Ki = 1–5 nM). Synthesized via HATU-mediated coupling and borane reduction .
- Comparison: Both compounds utilize piperidine as a scaffold, but AT-076’s tetrahydroisoquinoline substituent confers selectivity for opioid receptors. The phenylpyrrolidine group in 4-(3-phenylpyrrolidin-1-yl)piperidine may reduce off-target effects compared to AT-076’s larger aromatic system .
4-(4-Fluorobenzoyl)piperidine Derivatives
- Structure : Piperidine substituted with fluorobenzoyl or benzisoxazolyl groups.
- Synthesized via nucleophilic substitution .
- Comparison: The fluorobenzoyl group enhances electron-withdrawing properties, improving receptor selectivity.
Histamine H3 Antagonists (4-(4-Heterocyclylalkoxy)phenyl-piperidine Derivatives)
- Structure : Piperidine with heterocyclic alkoxy-phenyl groups.
- Activity : Antagonists for histamine H3 receptors (IC₅₀ = 50–200 nM), explored for Alzheimer’s disease .
- Comparison : The heterocyclic substituents in these derivatives improve water solubility, whereas the phenylpyrrolidine group in 4-(3-phenylpyrrolidin-1-yl)piperidine may prioritize CNS penetration over peripheral activity .
Data Table: Key Structural and Pharmacological Comparisons
Research Findings and Trends
- Synthetic Flexibility : Piperidine derivatives are often synthesized via nucleophilic substitution (e.g., ) or coupling reactions (e.g., HATU in ), enabling diverse functionalization .
- Structure-Activity Relationships (SAR) : Bulky hydrophobic groups (e.g., diphenylmethoxymethyl in UK-78,282) enhance ion channel affinity, while polar heterocycles (e.g., in H3 antagonists) improve solubility .
- Pharmacological Potential: 4-(3-Phenylpyrrolidin-1-yl)piperidine’s pyrrolidine-phenyl group may balance lipophilicity and rigidity, making it a candidate for CNS-targeted drug discovery, though empirical data are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
